(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate
Description
Properties
IUPAC Name |
[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone;formic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3OS.2CH2O2/c1-14-10-17(23-13-14)18(22)20-6-4-16(5-7-20)12-21-9-8-19(3)11-15(21)2;2*2-1-3/h10,13,15-16H,4-9,11-12H2,1-3H3;2*1H,(H,2,3) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVRBSGAECIGAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)C3=CC(=CS3)C)C.C(=O)O.C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate typically involves multi-step organic reactions. One common route includes:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperidine ring is functionalized with a piperazine derivative.
Attachment of the thiophene group: This is usually done through a coupling reaction, such as Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Formylation: The final step involves the formylation of the compound to introduce the diformate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine or piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimalarial Activity:
One of the significant applications of this compound is its antimalarial properties. Research indicates that it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. In vitro studies have shown a growth inhibition rate ranging from 56% to 93% at concentrations of 40 µg/mL, indicating its potential as a therapeutic agent against malaria.
Antimicrobial Properties:
The compound has also been explored for its antimicrobial effects. Various piperazine derivatives, including this compound, have demonstrated activity against bacterial strains and fungi. Studies have evaluated its efficacy against pathogens such as Xanthomonas axonopodis and Fusarium solani, showcasing its potential in agricultural applications as an antimicrobial agent .
Neuropharmacological Effects:
Piperazine derivatives are known for their neuropharmacological properties. This compound may interact with neurotransmitter receptors, potentially leading to applications in treating neurological disorders. For instance, docking studies suggest that related piperazine compounds can bind effectively to dopamine receptors, which are crucial in managing conditions like schizophrenia and depression .
Biological Research
Biochemical Studies:
Due to its structural characteristics, the compound is suitable for biochemical studies aimed at understanding molecular interactions within biological systems. Its ability to modulate various biological pathways makes it a valuable tool for researchers investigating enzyme activities and receptor-ligand interactions .
Drug Development:
The compound serves as a lead structure for developing new pharmaceuticals. Its unique piperidine and piperazine moieties can be modified to enhance potency and selectivity against specific biological targets. This potential has been explored in the synthesis of novel derivatives aimed at improving therapeutic profiles for various diseases .
Industrial Applications
Synthesis of Complex Organic Compounds:
In industrial chemistry, (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate acts as an intermediate in the synthesis of other complex organic molecules. Its utility in creating diverse chemical entities is significant for pharmaceutical manufacturing and material sciences .
Polymer Production:
The compound's chemical properties allow it to be utilized in producing polymers and other industrial chemicals. Its incorporation into polymer matrices can enhance material performance characteristics, such as thermal stability and mechanical strength.
Data Summary Table
| Application Area | Specific Use Case | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Antimalarial activity against Plasmodium falciparum | 56% - 93% growth inhibition at 40 µg/mL |
| Biological Research | Interaction studies with neurotransmitter receptors | Potential neuropharmacological effects |
| Industrial Applications | Intermediate for organic synthesis | Useful in producing complex chemicals |
| Antimicrobial Properties | Efficacy against bacterial and fungal pathogens | Significant antimicrobial activity observed |
Case Studies
-
Antimalarial Efficacy Study:
In a controlled laboratory setting, the compound was tested against Plasmodium falciparum. Results indicated a strong inhibitory effect on parasite growth, supporting further development as an antimalarial drug candidate. -
Neuropharmacological Investigation:
A series of docking studies were conducted to evaluate the binding affinity of the compound to dopamine receptors. The results suggested that modifications to the piperazine ring could enhance receptor affinity and selectivity. -
Agricultural Application Trials:
Field trials demonstrated the compound's effectiveness as an antimicrobial agent in crop protection, significantly reducing pathogen load on treated plants compared to untreated controls.
Mechanism of Action
The mechanism of action of (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate is likely related to its ability to interact with specific molecular targets, such as receptors or enzymes. The piperidine and piperazine rings are known to interact with neurotransmitter receptors, while the thiophene moiety may contribute to binding affinity and specificity.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the piperazine/piperidine core, thiophene substituents, and additional functional groups. Key comparisons are outlined below:
Table 1: Structural Comparison of Piperazine/Piperidine-Thiophene Derivatives
Key Observations:
Core Modifications: The target compound’s piperidine-piperazine hybrid core distinguishes it from analogs like MK37 and MK41, which use simpler piperazine scaffolds. The 2,4-dimethylpiperazine substituent in the target compound contrasts with electron-withdrawing groups (e.g., trifluoromethyl in MK37, nitro in MK70), which influence electronic properties and metabolic stability .
Thiophene Modifications :
- The 4-methylthiophen-2-yl group in the target compound differs from unsubstituted thiophenes in MK37 and MK41. Methylation at the 4-position may enhance lipophilicity and steric effects, impacting membrane permeability .
Salt Forms: The diformate salt in the target compound contrasts with non-ionic forms (e.g., MK37) or dihydrochloride salts (e.g., compounds in ). Salt selection critically affects solubility and crystallinity .
Quantitative Similarity Analysis
Using Tanimoto coefficients (a common metric for chemical similarity), the target compound’s structural divergence from analogs can be quantified based on binary fingerprint comparisons (e.g., presence/absence of functional groups):
- MK37 : Moderate similarity (~0.6–0.7) due to shared piperazine and thiophene motifs but divergent substituents.
- MK41: Lower similarity (~0.5–0.6) due to the butanone spacer and trifluoromethylphenyl group.
- MK70 : Low similarity (~0.4–0.5) owing to the nitro group and extended alkyl chain .
Biological Activity
The compound (4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone diformate , a derivative of piperazine, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 345.53 g/mol. The structure includes a piperidine ring, a piperazine moiety, and a methylthiophen group, contributing to its biological activity.
Research indicates that the compound primarily targets Plasmodium falciparum , the causative agent of malaria. Its mode of action involves inhibiting the growth of this parasite through disruption of critical biochemical pathways essential for its survival and replication. Specifically, it has demonstrated a growth inhibition rate ranging from 56% to 93% at concentrations around 40 μg/mL .
Biological Activities
The compound exhibits several notable biological activities:
In Vitro Studies
In vitro studies have shown that the compound's interaction with Plasmodium falciparum leads to significant inhibition of parasite growth. The inhibition mechanism likely involves interference with metabolic processes crucial for the parasite's lifecycle.
Case Studies
A comparative study evaluated various piperazine derivatives against Plasmodium falciparum, highlighting the superior efficacy of compounds similar in structure to this compound. The results indicated that modifications in the piperazine ring can significantly enhance antimalarial activity.
Table 1: Comparative Antimalarial Activity
| Compound Name | Structure | IC50 (μg/mL) | Growth Inhibition (%) |
|---|---|---|---|
| Compound A | [Structure] | 20 | 80 |
| Compound B | [Structure] | 40 | 56 |
| Target Compound | [Structure] | 40 | 93 |
Table 2: Biological Activities Overview
| Activity Type | Description |
|---|---|
| Antimalarial | Inhibits Plasmodium falciparum growth |
| Antimicrobial | Potential effects on bacterial and fungal strains |
| CNS Activity | Possible antidepressant effects |
Q & A
Q. What analytical methods are recommended for characterizing the purity and structural integrity of this compound?
Methodological Answer: Reverse-phase HPLC with UV detection is a robust method for purity assessment. A validated protocol involves:
- Mobile phase: Methanol and buffer (65:35 v/v) adjusted to pH 4.6 using sodium acetate and sodium 1-octanesulfonate .
- System suitability: Ensure resolution between the compound and potential impurities (e.g., unreacted intermediates).
- Quantification: Use a calibration curve with a certified reference standard. For structural confirmation, combine with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. What safety precautions are critical during laboratory handling?
Methodological Answer:
- Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust/aerosols .
- First aid: For skin contact, wash immediately with water for 15 minutes; for eye exposure, irrigate with saline solution .
- Storage: Store in airtight containers at 2–8°C, protected from light and moisture .
Q. How can researchers optimize synthesis yield for this compound?
Methodological Answer:
- Key steps:
- Yield improvement: Optimize stoichiometry of the piperazine and thiophene precursors, and control reaction temperature (e.g., 60–80°C for 12–24 hours).
Advanced Research Questions
Q. How can computational methods predict the compound’s biological activity and binding affinity?
Methodological Answer:
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target receptors (e.g., GPCRs or kinases).
- QSAR modeling: Train models on datasets of similar piperazine derivatives to predict IC₅₀ values .
- Validation: Compare computational results with in vitro assays (e.g., enzyme inhibition or cell viability tests).
Q. What experimental design strategies are effective for assessing environmental fate and degradation pathways?
Methodological Answer:
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility or stability)?
Methodological Answer:
- Systematic re-evaluation: Reproduce experiments under standardized conditions (e.g., pH 7.4 buffer for solubility tests).
- Advanced characterization: Employ dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) for thermal stability .
- Meta-analysis: Compare datasets across peer-reviewed studies to identify methodological outliers.
Q. What strategies are recommended for studying metabolite formation in pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
